3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a brominated benzylidene group, and methoxy substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Claisen-Schmidt condensation reaction, where 5-bromo-2,3-dimethoxybenzaldehyde reacts with hydrazine derivatives under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine or amine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.
Mechanism of Action
The mechanism by which 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and benzylidene moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzothiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O4S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,3-dimethoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H14BrN3O4S/c1-23-13-8-11(17)7-10(15(13)24-2)9-18-19-16-12-5-3-4-6-14(12)25(21,22)20-16/h3-9H,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
DVWFTBAKOFRYPB-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Origin of Product |
United States |
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